molecular formula C12H19NO2 B3867173 1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate

1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate

Cat. No. B3867173
M. Wt: 209.28 g/mol
InChI Key: LURRSPSUISZTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an acetate group. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, and the introduction of the acetate group, potentially through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a pentynyl group (a five-carbon chain with a triple bond), a methyl group attached to the pyrrolidine ring, and an acetate group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo could be influenced by the presence of the pyrrolidine ring, the triple bond in the pentynyl group, and the acetate group. These functional groups could potentially react with various reagents under suitable conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could potentially influence its solubility, while the triple bond in the pentynyl group could potentially influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

6-pyrrolidin-1-ylhex-4-yn-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-3-4-8-13-9-5-6-10-13/h11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURRSPSUISZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate
Reactant of Route 3
Reactant of Route 3
1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate
Reactant of Route 4
Reactant of Route 4
1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate
Reactant of Route 5
Reactant of Route 5
1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate
Reactant of Route 6
Reactant of Route 6
1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.